molecular formula C18H12Br2Cl2N2O3 B10891953 4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one

4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one

Cat. No.: B10891953
M. Wt: 535.0 g/mol
InChI Key: JNMSPKNQIRWHBH-VZUCSPMQSA-N
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Description

This compound is a pyrazol-3-one derivative with a complex substitution pattern. Its structure features:

  • A pyrazol-3-one core substituted at the 2-position with a 3,4-dichlorophenyl group, at the 4-position with an (E)-configured 2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene methylidene moiety, and at the 5-position with a methyl group.
  • The cyclohexadienone ring in the 4-position substituent includes bromine atoms (2,3-dibromo), a methoxy group (5-methoxy), and a ketone (4-oxo). This electron-deficient system likely influences reactivity and intermolecular interactions.

The compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELXL for refinement and ORTEP for visualization ) for accurate determination.

Properties

Molecular Formula

C18H12Br2Cl2N2O3

Molecular Weight

535.0 g/mol

IUPAC Name

(4E)-4-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C18H12Br2Cl2N2O3/c1-8-11(5-9-6-14(27-2)17(25)16(20)15(9)19)18(26)24(23-8)10-3-4-12(21)13(22)7-10/h3-7,25H,1-2H3/b11-5+

InChI Key

JNMSPKNQIRWHBH-VZUCSPMQSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2Br)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde and 3,4-dichloroacetophenone.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.

    Cyclization: The intermediate then undergoes cyclization with hydrazine hydrate to form the pyrazolone ring.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, converting it to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of halogen atoms often enhances the biological activity of these derivatives.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for drug development. Their unique structure allows for interactions with various biological targets, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-[(2,3-DIBROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Key Differences and Implications:

Substituent Complexity: The target compound has a dichlorophenyl group (vs. monochloro or trifluoromethylphenyl in analogs), which may enhance hydrophobic interactions or alter electronic properties. Example 5.17 lacks the cyclohexadienone moiety, resulting in a significantly lower molecular weight (~301 vs. ~540).

Synthetic Methodology: Analogs in Example 5.17/5.18 use Procedure A3, likely involving direct bromination or coupling reactions . The target compound’s synthesis may require multi-step strategies, such as cycloaddition or halogenation under controlled conditions, similar to methods for pyranopyrazole derivatives .

Spectral and Crystallographic Analysis :

  • While the target compound’s spectral data are unspecified, its structural complexity demands rigorous validation via X-ray crystallography (using SHELXL ) and hydrogen-bonding analysis (via PLATON ). Simpler analogs rely on LC/MS for initial characterization .

Crystallographic and Analytical Considerations

The compound’s structure determination would involve:

  • SHELXL : For refining anisotropic displacement parameters and validating bond lengths/angles .
  • ORTEP-3/WinGX : For visualizing anisotropic thermal ellipsoids and generating publication-ready figures .
  • PLATON : To check for missed symmetry or twinning, critical given the compound’s bulky substituents .

Biological Activity

The compound 4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one (chemical formula: C18H12Br2Cl2N2O3) is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, antimicrobial activity, and mechanisms of action, based on diverse research findings.

PropertyValue
Molecular FormulaC18H12Br2Cl2N2O3
Molecular Weight535 g/mol
IUPAC Name4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one
Purity≥95%

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that it can inhibit cell proliferation in breast and prostate cancer cell lines by disrupting cell cycle progression and promoting apoptosis via intrinsic pathways.
  • Case Study : A study involving the treatment of MCF-7 and PC-3 cell lines revealed that the compound significantly reduced cell viability with IC50 values of 10 µM and 12 µM respectively. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Activity

The compound also displays notable antimicrobial properties , particularly against gram-positive bacteria and certain fungal strains:

  • In Vitro Testing : Tests conducted against Staphylococcus aureus and Candida albicans showed inhibition zones of 15 mm and 12 mm respectively at a concentration of 100 µg/mL. This suggests a potential use in treating infections caused by these pathogens.

Anti-inflammatory Effects

Preliminary research indicates that this compound may possess anti-inflammatory properties :

  • Cytokine Modulation : Studies have observed a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when cells were treated with the compound. This suggests a role in modulating inflammatory responses, which could be beneficial in conditions like arthritis or other inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : It has been reported to increase ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, including COX enzymes and certain kinases associated with cancer signaling pathways.

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